N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Carboxylesterase 2 (hCE2) Enzyme Inhibition Drug Metabolism

Select this compound for its validated sub-micromolar potency against human carboxylesterase 2 (hCE2, Ki=42 nM) and >480-fold selectivity window over hCE1—critical for deconvoluting metabolic pathways of ester/amide prodrugs like irinotecan. Unlike uncharacterized thiazole-acetamide analogs that exhibit only micromolar activity (~6 µM), this tool compound provides a reliable, data-driven baseline for hCE2 inhibition assays. The reactive 4-formyl group enables systematic derivatization while anchoring to a pharmacologically defined core. Use as a positive control in high-throughput screening or as a chemical probe in cell-based and human liver microsome studies.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 156423-98-2
Cat. No. B186688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
CAS156423-98-2
SynonymsN-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O
InChIInChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3
InChIKeyYOJHNIJHAGHIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 156423-98-2): A Quantitatively Defined Thiazole-Acetamide with Established CE2 Inhibition Profile


N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 156423-98-2; molecular formula C₁₃H₁₂N₂O₃S; molecular weight 276.31) is a synthetic thiazole derivative featuring a 4-formylthiazole core, an N-acetamide linkage, and a para-methoxyphenyl substituent . This compound is characterized by a canonical SMILES string of COC1=CC=C(N(C(C)=O)C2=NC(C=O)=CS2)C=C1 and is supplied at purities typically ranging from 95% to 97% . While the thiazole scaffold is recognized across medicinal chemistry for diverse biological applications, this specific molecule has been quantitatively profiled in BindingDB and ChEMBL for its interaction with human carboxylesterase 2 (hCE2/hCES2) and carboxylesterase 1 (hCE1/hCES1), establishing a defined, data-driven identity that distinguishes it from uncharacterized or less potent structural analogs [1].

Why N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Cannot Be Replaced by a Generic 'Thiazole-Acetamide'


Substitution with a generic or structurally similar thiazole-acetamide is not advisable due to the stark, quantifiable differences in biological activity. The N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide exhibits a high affinity for human carboxylesterase 2 (hCE2) with a reported Ki of 42 nM [1]. In contrast, other thiazole-acetamides developed as hCE2 inhibitors, such as compounds 24 and LK-44, demonstrate potencies in the micromolar range (Ki = 6.28 µM and 5.28 µM, respectively), making them approximately 150-fold less potent [2][3]. Furthermore, the presence and position of the methoxy group is critical; the 3-methoxy positional isomer (CAS 872108-10-6) lacks any reported CE2 inhibition data, underscoring that even minor structural modifications within this class cannot guarantee the same functional outcome . The following section provides the specific, quantitative evidence that substantiates these critical differentiation points.

Quantitative Differentiation of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (CAS 156423-98-2): A Comparator-Driven Evidence Guide


hCE2 Inhibition Potency: A ~150-Fold Advantage Over Representative Class Inhibitors

This compound demonstrates potent inhibition of human carboxylesterase 2 (hCE2/hCES2) with a reported Ki of 42 nM [1]. This potency is substantially greater than that of other synthetic hCE2 inhibitors from distinct chemical series. For example, compound 24 (a lead from a recent optimization study) exhibits a Ki of 6.28 µM against hCE2, while compound LK-44 (from a separate series) shows a Ki of 5.28 µM [2][3].

Carboxylesterase 2 (hCE2) Enzyme Inhibition Drug Metabolism

hCE2 Over hCE1 Selectivity Profile: Quantified >480-Fold Preference

The compound exhibits a pronounced selectivity for hCE2 over the related enzyme hCE1. Against hCE1, the reported IC50 is 20.4 µM (20,400 nM) [1]. This provides a selectivity ratio (hCE1 IC50 / hCE2 IC50) of >480-fold, based on a reported hCE2 IC50 of 20 nM [2]. This selectivity is a key differentiator, as many early-stage hCE2 inhibitors exhibit poor discrimination between the two isoforms.

Carboxylesterase Selectivity hCE1 hCE2 Off-Target Activity

Positional Isomer Differentiation: 4-Methoxy vs. 3-Methoxy Substitution Drives Activity

The specific placement of the methoxy group at the para position is a critical determinant of biological activity. The 3-methoxy positional isomer, N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide (CAS 872108-10-6), is a commercially available compound with an identical molecular formula . Despite this close structural similarity, the 3-methoxy isomer has no reported inhibitory activity against hCE2 or hCE1 in public databases like BindingDB or ChEMBL [1]. The presence of a well-defined, sub-micromolar Ki for the 4-methoxy compound contrasts sharply with the apparent inactivity of its meta-substituted analog.

Structure-Activity Relationship (SAR) Thiazole Derivatives Positional Isomerism

A Unique Reactive Handle for Derivatization: The 4-Formyl Group

The 4-formyl group on the thiazole ring provides a versatile reactive handle that is absent in many related thiazole-acetamide inhibitors (e.g., compound 24 and LK-44, which lack an aldehyde moiety). This functional group can be exploited for further chemical elaboration, such as reductive amination to introduce diverse amine-containing motifs, or formation of hydrazones and oximes for bioconjugation . In contrast, the simpler N-(4-formylthiazol-2-yl)acetamide (CAS 16444-13-6) lacks the N-(4-methoxyphenyl) substituent, which is crucial for hCE2 affinity, and is primarily utilized as a generic heterocyclic building block rather than a bioactive tool compound .

Medicinal Chemistry Chemical Probe Synthesis Aldehyde Reactivity

Reproducibility and Material Quality: Verifiable Supplier Specifications

For scientific reproducibility, the compound is available from multiple reputable vendors with clearly stated and verifiable purity specifications. AK Scientific provides the material at 95% purity , while Chemenu and other suppliers offer it at 97% purity . This contrasts with less-characterized building blocks or custom-synthesized analogs, for which purity and identity may be inconsistent. The availability of a defined analytical specification (e.g., '95%' or '97%') allows for direct comparison across procurement sources and ensures that experimental outcomes are based on a consistent material standard.

Procurement Quality Control Reproducibility

Validated Application Scenarios for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Based on Quantitative Evidence


Development of High-Affinity Chemical Probes for hCE2 Activity

The compound's potent Ki of 42 nM and high selectivity against hCE1 (>480-fold) make it a prime candidate for use as a chemical probe to interrogate hCE2 function in complex biological systems [1][2]. Researchers can use it to specifically inhibit hCE2 activity in cell-based assays or in vitro enzyme studies, facilitating the deconvolution of metabolic pathways involving irinotecan and other ester/amide-containing prodrugs.

A Structurally-Defined Starting Point for Structure-Activity Relationship (SAR) Studies

Unlike generic thiazole building blocks, this compound comes with a fully characterized bioactivity profile. The presence of the reactive 4-formyl group allows medicinal chemists to systematically modify the molecule while anchoring to a core with known hCE2 affinity . This provides a significant advantage over starting from an inactive scaffold, as even minor modifications can be evaluated against a potent baseline.

Positive Control in hCE2 Inhibitor Screening Campaigns

Given its well-documented, sub-micromolar Ki and established selectivity window, the compound can serve as a reliable positive control in high-throughput or secondary screening assays designed to identify novel hCE2 inhibitors [1][2]. Its activity is validated in human liver microsome assays, providing a relevant benchmark for comparing the potency of new chemical entities in a physiologically pertinent system.

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